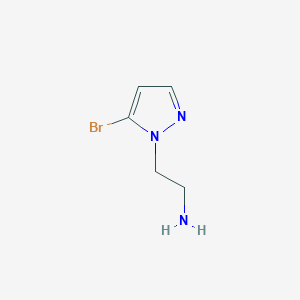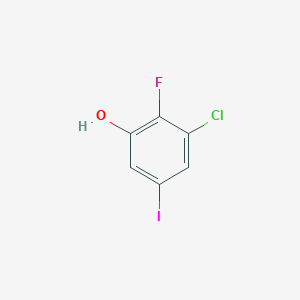
3-Chloro-2-fluoro-5-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-5-iodophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chloro-2-fluoro-5-iodobenzene with a hydroxide ion, which replaces a halogen atom with a hydroxyl group . The reaction typically requires a strong base and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes halogenation reactions followed by hydroxylation under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the halogen atoms to hydrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Scientific Research Applications
3-Chloro-2-fluoro-5-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique halogenation pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-iodophenol involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, further affecting the compound’s interactions and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-iodophenol
- 2-Fluoro-5-iodophenol
- 3-Chloro-5-iodophenol
Uniqueness
3-Chloro-2-fluoro-5-iodophenol is unique due to the specific arrangement of halogen atoms and the hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other halogenated phenols .
Properties
Molecular Formula |
C6H3ClFIO |
|---|---|
Molecular Weight |
272.44 g/mol |
IUPAC Name |
3-chloro-2-fluoro-5-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
InChI Key |
YGBKABMGSWHZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)


![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
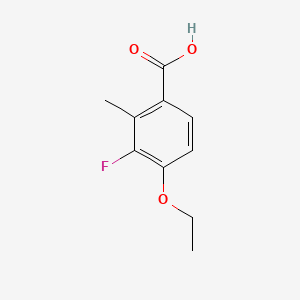
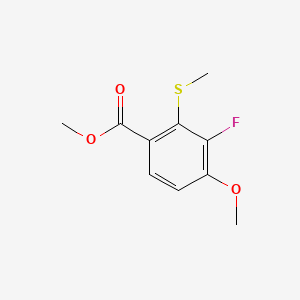


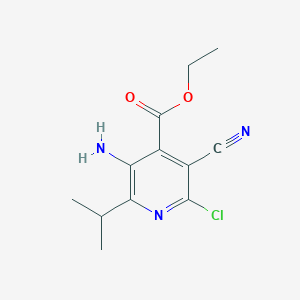
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)


